molecular formula C17H27N3O2 B15058082 tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15058082
M. Wt: 305.4 g/mol
InChI Key: JTTUFZOITPGJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylamino group, and a pyrrolidine ring

Preparation Methods

The synthesis of tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the dimethylamino group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between small molecules and biological targetsAdditionally, it may have industrial applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group and the pyrrolidine ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate and tert-Butyl (Z)-3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate. These compounds share similar structural features but differ in their functional groups and overall reactivity.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-12-10-15(19(5)6)18-11-13(12)14-8-7-9-20(14)16(21)22-17(2,3)4/h10-11,14H,7-9H2,1-6H3

InChI Key

JTTUFZOITPGJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.